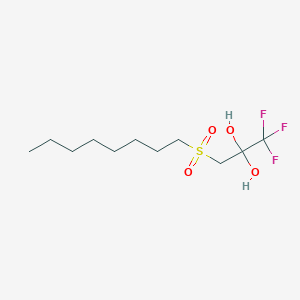
2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane is an organic compound that features a sulfonyl group attached to a dithiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1,3-dithiane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl-dithiane bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The dithiane ring can be reduced to form thiol derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its derivatives may be used in the study of enzyme inhibition and protein interactions.
Medicinal Chemistry:
Industrial Chemistry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dithiane ring can also interact with metal ions, affecting their catalytic properties. These interactions can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobenzene-1-sulfonyl)-1,3-dithiane
- 2-(4-Fluorobenzene-1-sulfonyl)-1,3-dithiane
- 2-(4-Bromobenzene-1-sulfonyl)-1,3-dithiane
Uniqueness
2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This methyl group can enhance the compound’s lipophilicity, potentially affecting its biological activity and solubility in organic solvents .
Properties
CAS No. |
193754-99-3 |
|---|---|
Molecular Formula |
C11H14O2S3 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1,3-dithiane |
InChI |
InChI=1S/C11H14O2S3/c1-9-3-5-10(6-4-9)16(12,13)11-14-7-2-8-15-11/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
FMGSXCVOFGBHGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2SCCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-1-{[(Naphthalen-1-yl)methyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B12574985.png)
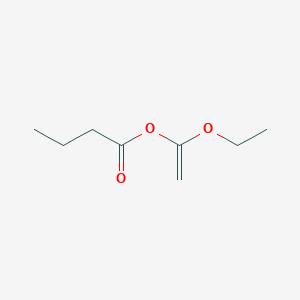
![4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B12575006.png)
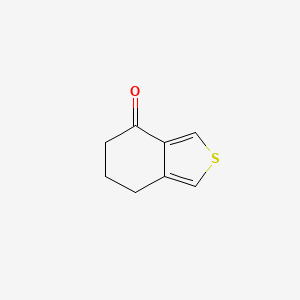
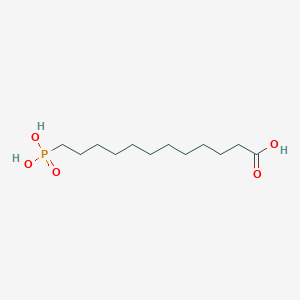
![N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12575022.png)

![1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene}](/img/structure/B12575040.png)
![10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol](/img/structure/B12575041.png)
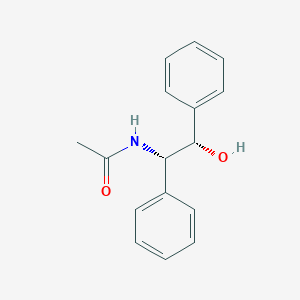
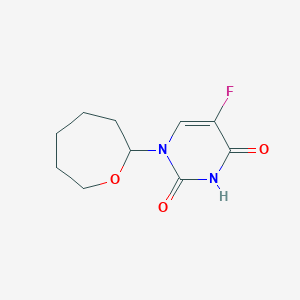
![6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol](/img/structure/B12575050.png)
